molecular formula C4H12N2O3 B12663536 Diethylammonium nitrate CAS No. 27096-30-6

Diethylammonium nitrate

Cat. No.: B12663536
CAS No.: 27096-30-6
M. Wt: 136.15 g/mol
InChI Key: QDDJFNCPALBLEO-UHFFFAOYSA-N
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Description

Diethylammonium nitrate is a protonic ionic liquid that has garnered significant attention due to its unique properties and potential applications. It is composed of diethylammonium cations and nitrate anions, forming a salt that is liquid at room temperature. This compound is known for its high polarity, hydrogen bonding capabilities, and thermal stability, making it a valuable substance in various scientific and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylammonium nitrate can be synthesized through a simple acid-base neutralization reaction. The typical synthetic route involves the reaction of diethylamine with nitric acid. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating. The general reaction is as follows:

(C2H5)2NH+HNO3(C2H5)2NH2NO3\text{(C}_2\text{H}_5\text{)}_2\text{NH} + \text{HNO}_3 \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{NH}_2\text{NO}_3 (C2​H5​)2​NH+HNO3​→(C2​H5​)2​NH2​NO3​

The reaction is typically conducted in an aqueous medium, and the resulting this compound can be isolated by evaporating the water .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The process involves the continuous addition of diethylamine to a nitric acid solution under controlled temperature and stirring conditions. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Diethylammonium nitrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different nitrogen oxides.

    Reduction: It can be reduced to form diethylamine and other nitrogen-containing compounds.

    Substitution: It can participate in substitution reactions where the nitrate anion is replaced by other anions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium chloride or potassium bromide can facilitate substitution reactions.

Major Products

Scientific Research Applications

Diethylammonium nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethylammonium nitrate exerts its effects is primarily through its ability to form hydrogen bonds and its high polarity. These properties enable it to interact with various molecular targets, including proteins, enzymes, and other biological molecules. The hydrogen bonding interactions stabilize the structures of these molecules, enhancing their functionality and stability .

Comparison with Similar Compounds

Diethylammonium nitrate can be compared with other similar protonic ionic liquids, such as:

    Ethylammonium nitrate: Similar in structure but with a shorter alkyl chain, leading to different solvation properties.

    Triethylammonium nitrate: Contains an additional ethyl group, resulting in higher molecular weight and different physical properties.

    Diethylammonium acetate: Similar cation but different anion, leading to variations in hydrogen bonding and solubility.

This compound is unique due to its specific combination of high polarity, hydrogen bonding capability, and thermal stability, making it particularly suitable for applications requiring these properties .

Properties

CAS No.

27096-30-6

Molecular Formula

C4H12N2O3

Molecular Weight

136.15 g/mol

IUPAC Name

N-ethylethanamine;nitric acid

InChI

InChI=1S/C4H11N.HNO3/c1-3-5-4-2;2-1(3)4/h5H,3-4H2,1-2H3;(H,2,3,4)

InChI Key

QDDJFNCPALBLEO-UHFFFAOYSA-N

Canonical SMILES

CCNCC.[N+](=O)(O)[O-]

Origin of Product

United States

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